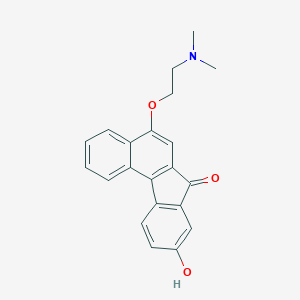
9-Hydroxybenfluron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxybenfluron is a chemical compound that has been studied for its potential pharmaceutical and agricultural applications. It is a derivative of benfluron, which is a herbicide used to control broadleaf weeds in crops such as wheat, barley, and oats. 9-Hydroxybenfluron has been synthesized using various methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
9-Hydroxybenfluron has been studied for its potential pharmaceutical and agricultural applications. In pharmaceuticals, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a herbicide, as well as its potential to enhance crop growth and yield.
Mecanismo De Acción
The mechanism of action of 9-Hydroxybenfluron is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of plant hormones such as auxins and gibberellins. This leads to the disruption of plant growth and development, making it an effective herbicide. In pharmaceuticals, it is believed to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
9-Hydroxybenfluron has been shown to have a range of biochemical and physiological effects. In plants, it inhibits the biosynthesis of plant hormones, leading to stunted growth and chlorosis. In humans, it has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-Hydroxybenfluron in lab experiments include its ability to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation, as well as its potential use as a herbicide. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 9-Hydroxybenfluron. These include further studies on its mechanism of action, exploring its potential as a herbicide and crop growth enhancer, and investigating its potential pharmaceutical applications. Additionally, research on the toxicity of 9-Hydroxybenfluron is needed to determine its safety for human and environmental use.
Conclusion
9-Hydroxybenfluron is a chemical compound that has potential pharmaceutical and agricultural applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 9-Hydroxybenfluron and its safety for human and environmental use.
Métodos De Síntesis
9-Hydroxybenfluron can be synthesized using various methods, including the reaction of benfluron with hydrogen peroxide in the presence of a catalyst such as copper(II) sulfate pentahydrate. Another method involves the reaction of benfluron with sodium hypochlorite in the presence of a base such as sodium hydroxide. The yield of 9-Hydroxybenfluron can vary depending on the method used, with the copper catalyzed reaction yielding higher yields than the sodium hypochlorite method.
Propiedades
Número CAS |
115029-30-6 |
|---|---|
Nombre del producto |
9-Hydroxybenfluron |
Fórmula molecular |
C21H19NO3 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
5-[2-(dimethylamino)ethoxy]-9-hydroxybenzo[c]fluoren-7-one |
InChI |
InChI=1S/C21H19NO3/c1-22(2)9-10-25-19-12-18-20(15-6-4-3-5-14(15)19)16-8-7-13(23)11-17(16)21(18)24/h3-8,11-12,23H,9-10H2,1-2H3 |
Clave InChI |
SAMGZMAPTSFCLX-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC2=C(C3=C(C2=O)C=C(C=C3)O)C4=CC=CC=C41 |
SMILES canónico |
CN(C)CCOC1=CC2=C(C3=C(C2=O)C=C(C=C3)O)C4=CC=CC=C41 |
Otros números CAS |
115029-30-6 |
Sinónimos |
9-hydroxybenfluron |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



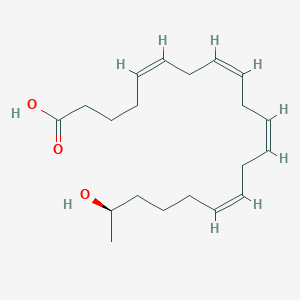
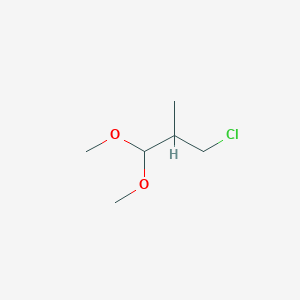
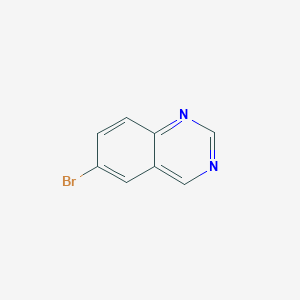
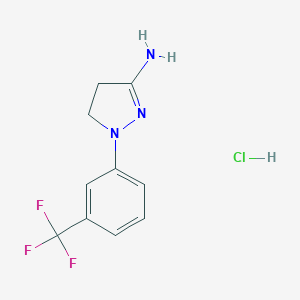
![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)
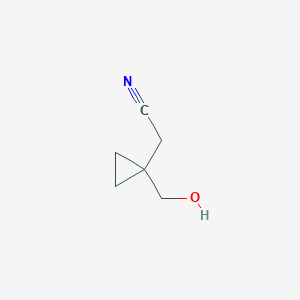

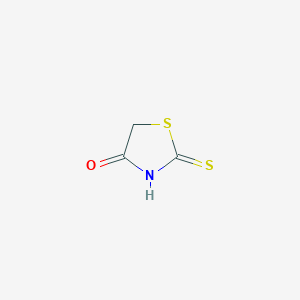

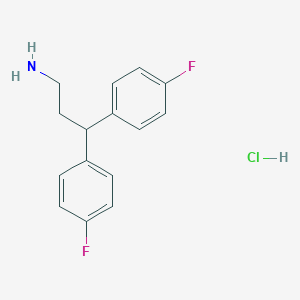

![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
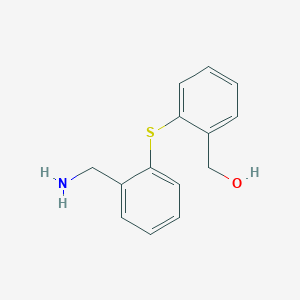
![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)